molecular formula C8H8ClNO4S B3054952 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride CAS No. 62564-49-2

2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3054952
CAS No.: 62564-49-2
M. Wt: 249.67 g/mol
InChI Key: UPYQIZCIGYABBD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride ( 62564-49-2) is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This benznesulfonyl chloride derivative is characterized by the presence of both methyl and nitro substituents on the aromatic ring, which influence its electronic properties and reactivity. The reactive sulfonyl chloride (-SO2Cl) functional group makes this compound a versatile electrophile and a valuable building block in synthetic organic chemistry . Researchers utilize it primarily as a key intermediate for the introduction of the 2,5-dimethyl-3-nitrophenylsulfonyl moiety into target molecules through nucleophilic substitution reactions. Potential applications include its use in the synthesis of specialized sulfonamide compounds for pharmaceutical research and materials science, as well as serving as a precursor for sulfonate esters. The compound should be handled in accordance with its GHS safety guidelines . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)6(2)8(4-5)15(9,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYQIZCIGYABBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491651
Record name 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-49-2
Record name 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-3-nitrobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Pathway Overview

The most well-documented approach involves diazotization of 3-nitro-2,5-dimethylaniline followed by sulfonyl chloride formation, adapted from procedures for analogous compounds. This method proceeds through four critical stages:

  • Protection of 2,5-Dimethylaniline
    Acetylation using acetic anhydride in pyridine yields N-(2,5-dimethylphenyl)acetamide, suppressing the amine's directing effects during subsequent nitration.

  • Regioselective Nitration
    Nitration with fuming HNO₃ (90%)/H₂SO₄ at 0–5°C introduces the nitro group at the meta position relative to the acetamido group, producing N-(3-nitro-2,5-dimethylphenyl)acetamide. The acetamido group’s meta-directing nature overrides the methyl groups’ ortho/para-directing effects.

  • Deprotection to Aniline
    Acidic hydrolysis (6M HCl, reflux, 4h) restores the amine functionality, yielding 3-nitro-2,5-dimethylaniline with >95% purity after recrystallization from ethanol/water.

  • Diazotization and Sulfur Dioxide Insertion

    • Diazotization: NaNO₂ (1.1 eq) in 18% HCl at −5°C generates the diazonium salt.
    • Sulfur dioxide treatment: The diazonium solution is added to a mixture of liquid SO₂, CuCl (0.1 eq), and toluene at 0°C, facilitating radical-mediated SO₂ insertion.
    • Chlorination: SOCl₂ (2.2 eq) in dichloroethane at 30–40°C converts the intermediate sulfinic acid to the target sulfonyl chloride.

Key Reaction Parameters

Parameter Optimal Range Impact on Yield
Diazotization Temp −5 to 0°C Prevents decomposition
SO₂:Cumene Ratio 1:3 (v/v) Minimizes disulfide byproducts
SOCl₂ Stoichiometry 2.2–2.5 eq Ensures complete chlorination

This method achieves 68–72% overall yield, with purity >99% (HPLC). Challenges include managing exotherms during SOCl₂ addition and preventing over-chlorination.

Disulfide Intermediate Chlorination

Adaptation from Para-Substituted Analogues

A patent describing p-nitrobenzenesulfonyl chloride synthesis provides a template for adapting disulfide chemistry to the target compound:

  • Disulfide Formation
    2,5-Dimethyl-3-nitrochlorobenzene reacts with Na₂S₂ (generated in situ from Na₂S and S₈ in methanol) at 70–75°C, forming bis(2,5-dimethyl-3-nitrophenyl) disulfide.

  • Oxidative Chlorination

    • Cl₂ gas (6 eq) bubbled into dichloroethane/water at 55–60°C cleaves the S–S bond.
    • Subsequent treatment with SOCl₂ (2.2 eq) and DMF (catalytic) converts sulfinic acid intermediates to the sulfonyl chloride.

Comparative Yield Data

Step Yield (Patent) Adapted Yield*
Disulfide synthesis 97.7% 89–92%
Chlorination 91.6% 78–83%

*Estimated for target compound due to steric hindrance from methyl groups

Direct Sulfonation-Nitration Sequence

Sequential Functionalization

While less efficient, this route avoids diazo intermediates:

  • Sulfonation of 2,5-Dimethylbenzene
    Oleum (20% SO₃) at 150°C for 8h yields 2,5-dimethylbenzenesulfonic acid, with sulfonation directed para to one methyl group.

  • Nitration
    HNO₃/H₂SO₄ at 0°C introduces nitro at position 3 (meta to sulfonic acid), though competing ortho nitration reduces yield to 45–50%.

  • Chlorination
    PCl₅ (3 eq) in refluxing POCl₃ converts the sulfonic acid to sulfonyl chloride (82% yield).

Regioselectivity Challenges

  • Methyl groups favor nitration at positions 4 and 6 (ortho/para directors).
  • Sulfonic acid’s deactivating effect promotes meta nitration but slows reaction kinetics.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg)* Throughput (kg/batch) E-Factor**
Diazotization 420 50–60 8.7
Disulfide 380 200–250 5.2
Direct sulfonation 510 30–40 12.1

Raw material costs at 100kg scale
*
Environmental factor = (kg waste)/(kg product)

The disulfide method offers superior scalability but requires handling gaseous Cl₂. Diazotization provides higher regiocontrol at smaller scales.

Spectroscopic Characterization

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, C2-CH₃), 2.68 (s, 3H, C5-CH₃), 7.92 (d, J=8.4Hz, H4), 8.21 (d, J=8.4Hz, H6)
  • IR (KBr) : 1372 cm⁻¹ (S=O asym), 1184 cm⁻¹ (S=O sym), 1530 cm⁻¹ (N-O asym)
  • MS (EI) : m/z 249.67 [M]⁺

Challenges and Optimization Strategies

Byproduct Formation

  • Nitro Reduction : SOCl₂/DMF combinations may partially reduce nitro groups at >50°C. Maintain reaction temps <40°C.
  • Disproportionation : Excess Cl₂ leads to over-chlorinated products. Monitor Cl₂ uptake via inline IR (disappearance of S–S stretch at 500 cm⁻¹).

Solvent Selection

  • Dichloroethane vs. Toluene :
    • Dichloroethane improves Cl₂ solubility (3.2g/100g vs. 0.8g/100g in toluene at 60°C) but requires stringent pH control to prevent HCl-catalyzed side reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Overview

2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride is an organic compound with significant applications in scientific research and industrial chemistry. Its structure, characterized by a benzene ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group, allows it to participate in various chemical reactions. This article explores its applications in organic synthesis, biological research, and industrial processes.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its applications include:

  • Synthesis of Sulfonamides : The compound is frequently used to synthesize sulfonamide derivatives through nucleophilic substitution reactions with amines. This process is crucial in the development of pharmaceuticals and agrochemicals.
    Reaction TypeReagents UsedConditionsYield
    Nucleophilic SubstitutionAniline or aminesIn dichloromethane at room temperatureVariable (often >50%)
  • Formation of Nitroso Compounds : The nitro group can be reduced to yield nitroso derivatives, which are important intermediates in various chemical processes.

Biological Research

The compound is utilized in biological studies for:

  • Enzyme Inhibition Studies : It acts as a probe to investigate enzyme activity and inhibition mechanisms. The sulfonyl chloride can modify active sites of enzymes, providing insights into their function and regulation.
  • Drug Development : Due to its ability to form sulfonamide bonds, it is explored for developing new therapeutic agents against bacterial infections.

Industrial Applications

In industry, this compound finds use in:

  • Dyes and Pigments Production : It serves as an intermediate for synthesizing various dyes and pigments due to its chromophoric properties.
  • Chemical Manufacturing : The compound is involved in producing other chemicals through electrophilic aromatic substitution reactions.

Case Studies

Several studies highlight the utility of this compound:

Case Study 1: Synthesis of Sulfonamide Antibiotics

A research study demonstrated the synthesis of various sulfonamide antibiotics using this compound as a key reagent. The process involved reacting the sulfonyl chloride with different amines under controlled conditions to achieve high yields of the desired sulfonamides.

Case Study 2: Enzyme Inhibition Mechanism

In another study, researchers used this compound to investigate the inhibition mechanism of a specific enzyme involved in bacterial metabolism. The results indicated that the compound effectively inhibited enzyme activity by modifying critical amino acid residues.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride with 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8), a structurally related aromatic compound.

Property This compound 1,5-Dichloro-3-Methoxy-2-nitrobenzene
CAS Number Not available 74672-01-8
Molecular Formula Likely C₈H₇ClNO₄S* C₇H₅Cl₂NO₃
Molecular Weight ~288.88 Da (estimated) 222.03 Da
Functional Groups Sulfonyl chloride, nitro, methyl Chloro, methoxy, nitro
Primary Uses Hypothesized: Sulfonamide synthesis, intermediates R&D applications (non-medicinal)
Hazards Not documented Inhalation risk; requires oxygen therapy if exposed

Key Differences:

Reactivity :

  • The sulfonyl chloride group in the target compound enables reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, 1,5-Dichloro-3-Methoxy-2-nitrobenzene lacks this reactivity due to the absence of a sulfonyl chloride, though its chloro and nitro groups may participate in electrophilic substitutions .

The methoxy group in the latter may also donate electron density, altering aromatic reactivity .

Research and Application Insights

  • Synthetic Utility :
    While this compound’s applications remain speculative, sulfonyl chlorides are widely used in peptide synthesis, polymer chemistry, and drug development. The methyl and nitro substituents may influence solubility and electronic properties, affecting its utility in regioselective reactions .

  • Comparative Limitations: The absence of literature and patents for the target compound contrasts with 1,5-Dichloro-3-Methoxy-2-nitrobenzene, which has established R&D applications. This disparity suggests that the target compound may be novel or understudied, warranting further investigation .

Biological Activity

2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride (CAS No. 62564-49-2) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure, featuring a nitro group and a sulfonyl chloride functional group, enables it to interact with various biological targets, making it a candidate for further study in medicinal chemistry.

The molecular formula of this compound is C9H10ClN1O3S. It is characterized by the presence of both a sulfonyl chloride and a nitro group, which can undergo various chemical reactions, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates. The nitro group can be reduced to form amino derivatives, which may interact with cellular components such as proteins and nucleic acids. Additionally, the sulfonyl chloride moiety can react with nucleophiles in biological systems, potentially leading to the inhibition of specific enzymes or pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives often possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs demonstrate promising results against resistant strains of bacteria.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been documented in various studies. Compounds containing sulfonyl groups have been observed to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, research on related compounds has shown effectiveness against several cancer cell lines, suggesting that this compound may also exhibit similar properties.

Study on Antimicrobial Activity

A series of experiments conducted on structurally related compounds demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These studies highlight the potential for developing new antimicrobial agents based on the sulfonamide scaffold, which includes compounds like this compound .

Study on Anticancer Activity

In a study focused on novel sulfonamide derivatives, several compounds showed significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis and inhibition of key signaling pathways related to tumor growth. While specific data on this compound is limited, the findings support further investigation into its anticancer properties .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organisms/CellsReference
SulfanilamideAntimicrobialGram-positive bacteria
N-(4-Aminobenzenesulfonamide)AnticancerVarious human cancer cell lines
2-Amino-5-methylbenzenesulfonamideAntimicrobialMRSA
3-NitrophenylsulfonamideAnticancerBreast cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride, and how do substituents influence the reaction pathway?

  • Methodological Answer : Synthesis typically involves sulfonation of the parent benzene derivative followed by chlorination. The nitro group acts as a strong electron-withdrawing meta-director, while methyl groups introduce steric hindrance. Chlorination with reagents like PCl₅ or SOCl₂ under anhydrous conditions is recommended. Monitor reaction progress via TLC and confirm purity via melting point analysis (compare with literature data for analogous sulfonyl chlorides) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonyl chloride S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹).
  • NMR : ¹H NMR detects methyl protons (δ ~2.3–2.5 ppm) and aromatic protons influenced by nitro and sulfonyl groups. ¹³C NMR confirms quaternary carbons adjacent to substituents.
  • Mass Spectrometry : Molecular ion ([M]⁺) should align with the molecular weight (259.71 g/mol for analogous sulfonyl chlorides). Cross-reference with NIST Chemistry WebBook data for validation .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon). Use desiccants like silica gel and maintain temperatures below 4°C. Solubility in methylene chloride or benzene (as noted in commercial preparations of similar compounds) allows storage in these solvents for short-term use .

Advanced Research Questions

Q. How do the methyl and nitro groups affect the electrophilicity and reaction kinetics of the sulfonyl chloride moiety?

  • Methodological Answer : The nitro group enhances electrophilicity via electron withdrawal, accelerating nucleophilic substitution. However, steric hindrance from methyl groups at positions 2 and 5 may slow kinetics. Perform Hammett analysis to quantify substituent effects or use kinetic NMR studies in varying solvents (e.g., DMSO for polar interactions vs. toluene for steric effects) .

Q. What strategies resolve contradictions in reported reactivity under different solvent systems?

  • Methodological Answer : Replicate experiments in controlled solvent environments (e.g., methylene chloride for low polarity, DMF for high polarity). Use HPLC to isolate side products and identify competing pathways (e.g., hydrolysis vs. substitution). Solvent polarity indices and Kamlet-Taft parameters can rationalize discrepancies .

Q. How can this compound be utilized as a sulfonating agent in peptide synthesis without inducing side reactions?

  • Methodological Answer : Activate the sulfonyl chloride in situ with a mild base (e.g., triethylamine) to enhance reactivity toward amine groups. Protect sensitive functionalities (e.g., hydroxyl or thiol groups) on the peptide substrate. Optimize reaction temperature (0–25°C) to balance reaction rate and hydrolysis risk .

Q. What computational methods predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents on reaction sites. Compare computed transition-state energies with experimental outcomes. PubChem’s Canonical SMILES and InChIKey data (e.g., for analogous sulfonyl chlorides) aid in constructing molecular models .

Data Validation and Reproducibility

  • Key References :
    • NIST Chemistry WebBook : Validate spectroscopic and thermodynamic data .
    • PubChem/ECHA : Access synthetic protocols and safety data for sulfonyl chlorides .
    • Commercial Catalogs : Cross-check purity standards and handling recommendations .

Note : Avoid generalizations from unreliable sources. Experimental protocols must include controls (e.g., blank reactions) and purity verification (HPLC, melting point) to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
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2,5-Dimethyl-3-nitrobenzene-1-sulfonyl chloride

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